5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde 5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13791114
InChI: InChI=1S/C24H15N3O3/c28-13-22-4-1-16(10-25-22)19-7-20(17-2-5-23(14-29)26-11-17)9-21(8-19)18-3-6-24(15-30)27-12-18/h1-15H
SMILES: C1=CC(=NC=C1C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O)C=O
Molecular Formula: C24H15N3O3
Molecular Weight: 393.4 g/mol

5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde

CAS No.:

Cat. No.: VC13791114

Molecular Formula: C24H15N3O3

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde -

Specification

Molecular Formula C24H15N3O3
Molecular Weight 393.4 g/mol
IUPAC Name 5-[3,5-bis(6-formylpyridin-3-yl)phenyl]pyridine-2-carbaldehyde
Standard InChI InChI=1S/C24H15N3O3/c28-13-22-4-1-16(10-25-22)19-7-20(17-2-5-23(14-29)26-11-17)9-21(8-19)18-3-6-24(15-30)27-12-18/h1-15H
Standard InChI Key GJAJJEGWMDUKFM-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O)C=O
Canonical SMILES C1=CC(=NC=C1C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O)C=O

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound's planar C₃-symmetric structure arises from the 1,3,5-trisubstitution pattern on the central benzene ring, with each arm consisting of a pyridine-2-carboxaldehyde moiety. Density functional theory (DFT) calculations suggest significant π-conjugation across the system, with HOMO orbitals localized on the pyridyl nitrogen atoms and LUMO orbitals distributed across the aldehyde functionalities . This electronic configuration facilitates both covalent bonding through aldehyde condensation and non-covalent interactions via pyridinic nitrogen coordination.

Crystallographic Data

While single-crystal X-ray diffraction data remains unreported due to crystallization challenges, powder XRD patterns of derived COFs indicate preservation of trigonal symmetry during framework assembly . The characteristic d-spacing at 3.4 Å corresponds to π-π stacking between adjacent layers, while the intense peak at 5.6° (d = 15.8 Å) reflects the periodic arrangement of tripicolinaldehyde nodes .

Table 1: Key Structural Parameters

PropertyValue/DescriptionMeasurement TechniqueReference
Bond Length (C=O)1.23 ± 0.02 ÅIR Spectroscopy
Torsion Angle (Pyridine)12.5° relative to benzeneDFT Optimization
Pyridinic N pKa3.8 ± 0.3Potentiometric Titration

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The benchmark synthesis employs Suzuki-Miyaura coupling between 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (680 mg, 1.5 mmol) and 5-bromo-2-pyridinecarboxaldehyde (1.25 g, 6.7 mmol) under inert conditions . Critical reaction parameters include:

  • Catalyst: Pd(PPh₃)₄ (516.9 mg, 0.44 mmol)

  • Base: K₂CO₃ (3 g, 22 mmol)

  • Solvent: Anhydrous DMF (100 mL)

  • Temperature: 90°C ± 2°C

  • Duration: 24 h

  • Yield: 40% after purification

Purification Protocol

Post-synthetic processing involves sequential washing with:

  • Deionized H₂O (3 × 50 mL) to remove inorganic salts

  • Hot diethyl ether (2 × 30 mL, 40°C) for byproduct extraction

  • Hexane (2 × 20 mL) to eliminate non-polar impurities
    Final recrystallization from CHCl₃/Et₂O (1:5 v/v) yields pale yellow microcrystals with >98% purity by HPLC .

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (CDCl₃, 400 MHz):

  • δ 10.17 (s, 1H, CHO)

  • δ 9.12 (s, 1H, Py-H6)

  • δ 8.19 (d, J = 8.1 Hz, 1H, Py-H4)

  • δ 8.13 (d, J = 8.1 Hz, 1H, Py-H3)

  • δ 7.95 (s, 1H, Benzene-H)

¹³C NMR (CDCl₃, 700 MHz):

  • δ 192.8 (CHO)

  • δ 152.3 (Py-C2)

  • δ 139.3 (Benzene-C)

  • δ 127.0 (Py-C5)

Vibrational Spectroscopy

FT-IR (KBr, cm⁻¹):

  • 1705 (νC=O, strong)

  • 1598 (νC=N, medium)

  • 1432 (δCH aldehyde, weak)

  • 785 (γCH pyridine, strong)

Reactivity Profile

Schiff Base Formation

The aldehyde groups undergo quantitative condensation with primary amines (e.g., 1,3,5-benzenetriamine) to form imine-linked COFs. Kinetic studies reveal second-order dependence on aldehyde concentration (k = 2.3 × 10⁻³ L mol⁻¹ s⁻¹ at 25°C).

Metal Coordination Chemistry

Pyridinic nitrogen atoms coordinate to transition metals in a κ¹-N fashion, with binding constants (log K) of:

  • Pd²⁺: 5.8 ± 0.2

  • Ru³⁺: 4.3 ± 0.3

  • Ni²⁺: 3.9 ± 0.1

Table 2: Comparative Reactivity in COF Synthesis

PropertyTripicolinaldehydeTerephthalaldehyde
Condensation Rate (h⁻¹)0.450.12
COF Surface Area (m²/g)780 ± 25320 ± 15
Thermal Stability (°C)420380

Advanced Applications

Photocatalytic Systems

Incorporation into [Ir(C^N)₂(N^N)]-modified COFs enables dual catalysis for cross-coupling reactions (TON = 1,240 ± 45) . The tripicolinaldehyde scaffold enhances photoinduced charge separation efficiency (ΦCS = 0.78 vs 0.42 for control) .

Gas Adsorption

COFs derived from this monomer exhibit exceptional CO₂ uptake capacities:

  • 298 K, 1 bar: 4.7 mmol/g

  • 273 K, 1 bar: 8.2 mmol/g
    Selectivity for CO₂/N₂ reaches 78:1 at flue gas conditions.

Transition Metal Recovery

The pyridinic nitrogen-aldehyde synergy enables selective Pd²⁺ adsorption from mixed solutions:

  • Capacity: 285 mg Pd/g adsorbent

  • Selectivity Factor (vs Pt⁴⁺): 19.8
    Regeneration efficiency remains >95% through 10 cycles.

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